molecular formula C13H10BrNO B2939605 2-(3-Bromophenyl)-1-(pyridin-4-YL)ethanone CAS No. 1099433-26-7

2-(3-Bromophenyl)-1-(pyridin-4-YL)ethanone

Cat. No.: B2939605
CAS No.: 1099433-26-7
M. Wt: 276.133
InChI Key: UGTVUUGIZLAXQA-UHFFFAOYSA-N
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Description

2-(3-Bromophenyl)-1-(pyridin-4-YL)ethanone is an organic compound that features a bromophenyl group and a pyridinyl group connected by an ethanone bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromophenyl)-1-(pyridin-4-YL)ethanone typically involves the reaction of 3-bromobenzaldehyde with 4-pyridylacetonitrile under basic conditions, followed by oxidation. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and an oxidizing agent like potassium permanganate or hydrogen peroxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromophenyl)-1-(pyridin-4-YL)ethanone can undergo various chemical reactions, including:

    Oxidation: The ethanone group can be further oxidized to form carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

    Oxidation: 2-(3-Bromophenyl)-1-(pyridin-4-YL)acetic acid.

    Reduction: 2-(3-Bromophenyl)-1-(pyridin-4-YL)ethanol.

    Substitution: 2-(3-Methoxyphenyl)-1-(pyridin-4-YL)ethanone.

Scientific Research Applications

2-(3-Bromophenyl)-1-(pyridin-4-YL)ethanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 2-(3-Bromophenyl)-1-(pyridin-4-YL)ethanone involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Chlorophenyl)-1-(pyridin-4-YL)ethanone: Similar structure but with a chlorine atom instead of bromine.

    2-(3-Fluorophenyl)-1-(pyridin-4-YL)ethanone: Similar structure but with a fluorine atom instead of bromine.

    2-(3-Methylphenyl)-1-(pyridin-4-YL)ethanone: Similar structure but with a methyl group instead of bromine.

Uniqueness

2-(3-Bromophenyl)-1-(pyridin-4-YL)ethanone is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. This uniqueness can be leveraged in designing specific reactions and applications.

Properties

IUPAC Name

2-(3-bromophenyl)-1-pyridin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrNO/c14-12-3-1-2-10(8-12)9-13(16)11-4-6-15-7-5-11/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGTVUUGIZLAXQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)CC(=O)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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